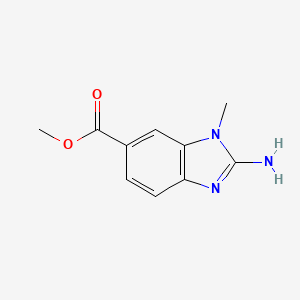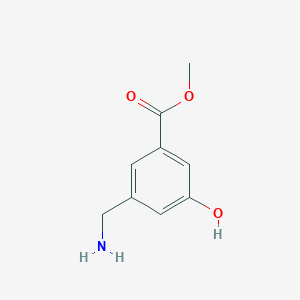
Methyl 3-(aminomethyl)-5-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-5-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an aminomethyl group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-hydroxybenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 3-methylbenzoate, followed by reduction to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine .
Scientific Research Applications
Methyl 3-(aminomethyl)-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Methyl 3-(aminomethyl)-5-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a hydroxyl group.
Methyl 3-(aminomethyl)-4-hydroxybenzoate: Hydroxyl group at the 4-position instead of the 5-position.
Methyl 3-(aminomethyl)-5-chlorobenzoate: Chlorine atom instead of a hydroxyl group.
Uniqueness
Methyl 3-(aminomethyl)-5-hydroxybenzoate is unique due to the presence of both an aminomethyl and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,5,10H2,1H3 |
InChI Key |
CTYFZFJGDIFESC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


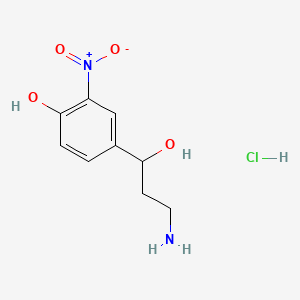

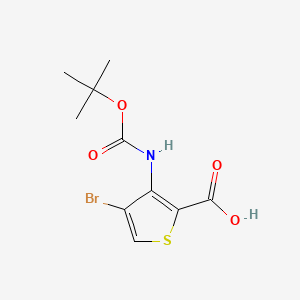
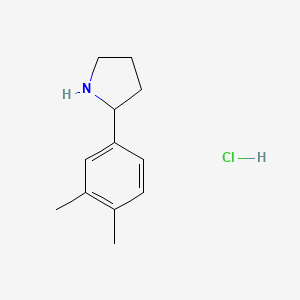
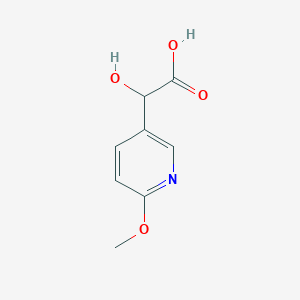

![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
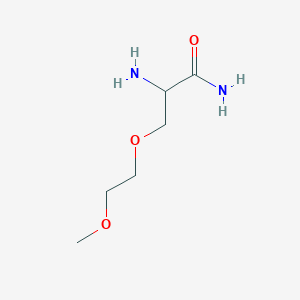
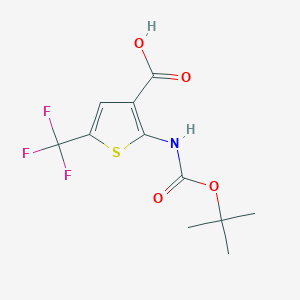
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
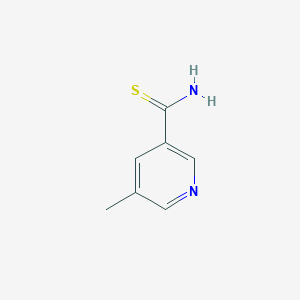
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
